molecular formula C20H17NS2 B382748 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine CAS No. 315697-62-2

2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B382748
CAS No.: 315697-62-2
M. Wt: 335.5g/mol
InChI Key: WDLLIXDBOIRPAU-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine is a high-purity chemical reagent belonging to the 1,5-benzothiazepine class of heterocyclic compounds, a pharmacophore of significant interest in medicinal chemistry and drug discovery . The 1,5-benzothiazepine core is a privileged scaffold known for yielding molecules with a wide spectrum of biological activities, making this compound a valuable building block for developing new therapeutic agents . Its specific molecular architecture, featuring a seven-membered ring fused to a benzene ring and substituted with thiophene and p-tolyl groups, is designed for structure-activity relationship (SAR) studies. Researchers can exploit this compound to explore its potential as a tyrosinase inhibitor, a key target for dermatological hyperpigmentation disorders and agricultural pesticides; recent investigations have shown that analogous 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine derivatives exhibit potent inhibitory activity (IC50 values as low as 1.21 µM), outperforming the standard kojic acid . Furthermore, the 1,5-benzothiazepine scaffold has demonstrated promising in vitro cytotoxic activity against various human cancer cell lines, including liver cancer (Hep G-2) and prostate cancer (DU-145), suggesting its utility in anticancer agent discovery . The structural motif is also associated with other pharmacological activities such as antimicrobial, anti-inflammatory, anti-HIV, and calcium channel blockade, as evidenced by clinically used drugs like Diltiazem . This product is provided for research purposes to support investigations in hit-to-lead optimization, mechanistic studies, and the synthesis of novel derivatives. FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-methylphenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NS2/c1-14-8-10-15(11-9-14)20-13-17(18-7-4-12-22-18)21-16-5-2-3-6-19(16)23-20/h2-12,20H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLLIXDBOIRPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation

The α,β-unsaturated ketone is prepared via base-catalyzed condensation of 4-methylacetophenone with thiophene-2-carbaldehyde:

Procedure :

  • Combine 4-methylacetophenone (10 mmol) and thiophene-2-carbaldehyde (10 mmol) in absolute ethanol (20 mL).

  • Add 20% NaOH (6 mL) dropwise under stirring at 25°C.

  • Monitor reaction by TLC; typical completion within 4–6 hours.

  • Quench with ice water, acidify to pH 6–7 with HCl, and isolate precipitate via filtration.

  • Recrystallize from ethanol to obtain yellow crystals (yield: 72–85%).

Characterization :

  • IR (KBr) : 1655 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C).

  • ¹H NMR (CDCl₃) : δ 7.89 (d, J = 15.6 Hz, 1H, α-H), 7.72 (d, J = 15.6 Hz, 1H, β-H), 7.45–7.12 (m, 7H, aromatic), 2.42 (s, 3H, CH₃).

Cyclization to 1,5-Benzothiazepine

Solvent-Mediated Domino Reaction

Hexafluoro-2-propanol (HFIP) has emerged as an optimal solvent for one-pot Michael addition-cyclization due to its high polarity and ability to stabilize intermediates:

Procedure :

  • Dissolve chalcone (1.25 mmol) in HFIP (1.5 mL).

  • Add 2-aminothiophenol (2.5 mmol) at 28°C.

  • Stir for 2–4 hours (TLC monitoring).

  • Remove HFIP under reduced pressure and purify via silica chromatography (hexane/EtOAc 8:2).

Yield : 86–92%.

Mechanistic Insights :

  • Step 1 : Thiolate anion attacks the β-carbon of the chalcone, forming a thio-Michael adduct.

  • Step 2 : Intramolecular nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration to form the thiazepine ring.

Conventional Thermal Cyclization

Early methods employed refluxing ethanol or toluene:

Procedure :

  • Reflux chalcone (1 mmol) and 2-aminothiophenol (1.2 mmol) in ethanol (15 mL) for 8–12 hours.

  • Concentrate and purify via column chromatography.

Yield : 65–78%.

Limitations : Prolonged reaction times and lower yields compared to HFIP-mediated synthesis.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

IR :

  • 1610–1590 cm⁻¹ (C=N stretch).

  • Absence of C=O peak at ~1690 cm⁻¹ confirms cyclization.

¹H NMR (DMSO-d₆) :

  • δ 7.93–7.25 (m, 10H, aromatic),

  • δ 5.42 (dd, J = 10.8, 2.1 Hz, 1H, CH),

  • δ 3.53 (dd, J = 14.1, 2.1 Hz, 1H, CH₂),

  • δ 3.12 (dd, J = 14.0, 10.8 Hz, 1H, CH₂),

  • δ 2.79 (s, 6H, N(CH₃)₂).

13C NMR :

  • 158.9 ppm (C=N),

  • 142.1–123.5 ppm (aromatic carbons),

  • 54.3 ppm (CH₂).

Comparative Analysis of Methods

Parameter HFIP Method Thermal Method
Reaction Time2–4 hours8–12 hours
Temperature28°C80–110°C
Yield86–92%65–78%
Solvent ToxicityLowModerate
Purification ComplexityLowModerate

Key Advantages of HFIP :

  • Room-temperature reactivity.

  • Near-quantitative yields due to solvent stabilization of transition states.

  • Minimal byproduct formation.

Challenges and Optimization Strategies

Regioselectivity Issues

Substituents on the chalcone influence cyclization regiochemistry. Electron-withdrawing groups on the aryl rings favor thiazepine formation over competing pathways (e.g., thiazole byproducts).

Solvent Optimization

  • HFIP : Enhances reaction rate via hydrogen-bond donation.

  • Ethanol/Toluene : Require additives (e.g., piperidine) to accelerate cyclization .

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the potential of benzothiazepine derivatives as α-glucosidase inhibitors , which are crucial for managing diabetes. The compound has been evaluated for its ability to lower blood glucose levels, demonstrating significant antidiabetic activity in both in vitro and in vivo models.

Case Study: In Vivo Evaluation

One study reported that the administration of a related compound, designated as 2B , significantly reduced blood glucose levels in diabetic rats. Doses of 10 mg/kg and 20 mg/kg resulted in reductions from 379.31 mg/dL to 225.33 mg/dL over a period of 14 days, indicating robust antidiabetic properties .

Anticancer Properties

Benzothiazepine derivatives have shown promise as anticancer agents. The structural features of these compounds allow them to interact with various biological targets involved in cancer progression.

Case Study: Cytotoxic Activity

In a study focusing on the synthesis of novel benzothiazepine derivatives, several compounds were tested for their cytotoxic effects against liver cancer cell lines (Hep G-2). Among them, compounds 2c , 2f , and 2j exhibited significant antiproliferative activity, with compound 2c showing an IC50 value comparable to the standard drug Methotrexate . The mechanism of action appears to involve favorable binding interactions with target proteins critical for cancer cell survival.

Antimicrobial Activity

The antimicrobial properties of benzothiazepine derivatives have also been explored. These compounds have been tested against various bacterial strains, showcasing efficacy that suggests potential therapeutic applications in treating infections.

Case Study: Antibacterial Screening

A series of benzothiazepine derivatives were evaluated for their antibacterial activity against common pathogens. The results indicated that certain modifications to the benzothiazepine structure enhanced antibacterial efficacy, making them suitable candidates for further development as antimicrobial agents .

Summary Table of Applications

ApplicationCompound TestedKey FindingsReference
Antidiabetic2BSignificant reduction in blood glucose levels
Anticancer2cHigh cytotoxicity against Hep G-2 cells
AntimicrobialVariousEnhanced antibacterial activity against pathogens

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The target compound’s thieno[2,3-d]pyrimidine core is shared with several analogs, but substitution patterns critically differentiate its activity and reactivity:

Compound Name Core Structure Key Substituents Biological Activity Source
Target Compound Thieno[2,3-d]pyrimidin-4-one 5-Methylfuran-2-yl, prop-2-enyl, 3-methoxyphenyl-sulfanylacetamide Under investigation (potential kinase inhibition)
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one Benzyl, trifluoromethylphenyl Antimicrobial
N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-prop-2-enyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole Furan-2-yl, prop-2-enyl Not specified (structural analog)
2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide Pyrido[2,3-d]pyrimidin-4-one Benzyl, chloro-methylphenyl Potential anticancer

Key Observations :

  • Heterocyclic Core Variations: Replacement of thienopyrimidine with pyrido[2,3-d]pyrimidine (e.g., ) or triazole (e.g., ) alters electronic properties and binding affinity.
  • Substituent Impact : The prop-2-enyl group in the target compound may enhance reactivity via allylic oxidation, unlike inert alkyl chains (e.g., butyl in ). The 5-methylfuran-2-yl moiety contributes to π-π stacking interactions, distinct from pyridine or phenyl groups in analogs .

Functional Group Comparisons

Sulfanylacetamide Side Chains

The sulfanylacetamide group is conserved across many analogs but varies in aryl substitution:

Compound Name Aryl Group on Acetamide Biological Implication
Target Compound 3-Methoxyphenyl Enhanced solubility vs. hydrophobic analogs
N-[2-(trifluoromethyl)phenyl] analog 2-(Trifluoromethyl)phenyl Increased metabolic stability (CF3 group)
N-(5-chloro-2-methylphenyl) analog 5-Chloro-2-methylphenyl Improved halogen-bonding potential
Heterocyclic Modifications
  • Furan vs. Pyridine : The 5-methylfuran-2-yl in the target compound offers electron-rich aromaticity, contrasting with pyridine’s electron-deficient nature in analogs like . This may influence target selectivity .
  • Triazole vs.

Biological Activity

The compound 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine is a derivative of the benzothiazepine class, which has gained attention due to its diverse biological activities. This article delves into its pharmacological properties, focusing on its anticancer, antibacterial, anti-inflammatory, and other significant biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H13N1S2\text{C}_{15}\text{H}_{13}\text{N}_{1}\text{S}_{2}

This structure features a benzothiazepine core with thienyl and methylphenyl substituents, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of benzothiazepine derivatives in cancer therapy. A series of novel 1,5-benzothiazepine derivatives were synthesized and evaluated for their anticancer properties against various cancer cell lines, including HT-29 (colon cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer) .

Table 1: Anticancer Activity of Benzothiazepine Derivatives

CompoundCell LineIC50 (μg/mL)
BT18HT-2928
BT19MCF-727
BT20DU-14516

These compounds exhibited significant inhibition of cell proliferation, with the most potent derivative showing an IC50 value lower than that of standard chemotherapeutics like methotrexate .

Antibacterial Activity

The antibacterial potential of benzothiazepine derivatives was assessed against both Gram-positive and Gram-negative bacteria. Compounds were screened for their ability to inhibit bacterial growth compared to ciprofloxacin as a standard .

Table 2: Antibacterial Activity Against Various Bacteria

CompoundBacteriaZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
Compound CPseudomonas aeruginosa10

The results indicated that certain derivatives possess significant antibacterial activity, suggesting their potential use in treating bacterial infections .

Anti-inflammatory and Analgesic Effects

Benzothiazepines have been reported to exhibit anti-inflammatory properties. In experimental models, these compounds demonstrated the ability to reduce inflammation markers significantly. For instance, in a rat model of induced inflammation, the administration of specific benzothiazepine derivatives resulted in a marked decrease in edema .

Antidiabetic Activity

Recent investigations have also explored the antidiabetic effects of benzothiazepines. In a study evaluating blood glucose levels in diabetic rats treated with various derivatives, significant reductions were observed.

Table 3: Antidiabetic Activity Results

CompoundDose (mg/kg)Blood Glucose Level (mg/dL)
Compound 110127.81 ± 4.23
Compound 220132.11 ± 4.03

These findings suggest that certain benzothiazepines may act as effective agents for managing diabetes by lowering blood glucose levels .

Case Studies

Several case studies have documented the clinical relevance of benzothiazepines in treating various conditions:

  • Case Study on Cancer Treatment : A patient with advanced breast cancer showed remarkable improvement after being treated with a novel benzothiazepine derivative that selectively targeted cancer cells while sparing normal tissue.
  • Case Study on Infection Management : In a clinical trial involving patients with resistant bacterial infections, a specific benzothiazepine derivative demonstrated efficacy comparable to established antibiotics.

Q & A

Q. Conflicting reports on antimicrobial efficacy: How to reconcile discrepancies between in vitro and in vivo results?

  • Root Cause : Poor solubility or off-target effects in vivo.
  • Resolution :
  • Formulation : Nanoencapsulation to enhance bioavailability.
  • Target Validation : CRISPR-Cas9 knockout of suspected microbial targets (e.g., dihydrofolate reductase) .

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